5-(3-Fluorophenyl)-5-oxovaleric acid
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Overview
Description
5-(3-Fluorophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The 3-fluorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-fluorocinnamic acid.
Hydrogenation: The 3-fluorocinnamic acid is then hydrogenated using a palladium on carbon catalyst to yield 3-fluorophenylpropionic acid.
Oxidation: The final step involves the oxidation of 3-fluorophenylpropionic acid using potassium permanganate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Fluorophenyl)-5-oxovaleric acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of fluorine substitution on reaction mechanisms.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorophenyl group.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: Utilized in the development of new materials with unique properties such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The valeric acid backbone allows for interactions with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
- 3-Fluorophenylacetic acid
- 3-Fluorophenylpropionic acid
- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
Comparison:
- 3-Fluorophenylacetic acid: Similar in structure but lacks the ketone group, resulting in different reactivity and applications.
- 3-Fluorophenylpropionic acid: Shares the fluorophenyl group but differs in the length of the carbon chain, affecting its chemical properties.
- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Contains a triazole ring, making it structurally distinct and leading to different biological activities.
Properties
IUPAC Name |
5-(3-fluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBDUOSNLRJAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374652 |
Source
|
Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-38-7 |
Source
|
Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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